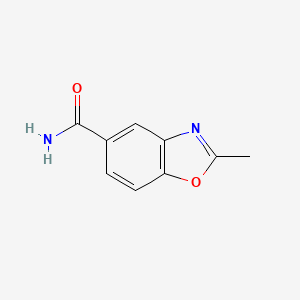

2-Methyl-1,3-benzoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

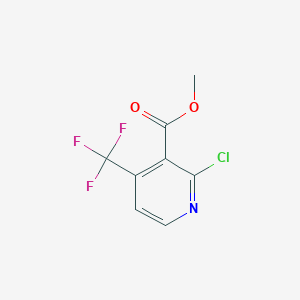

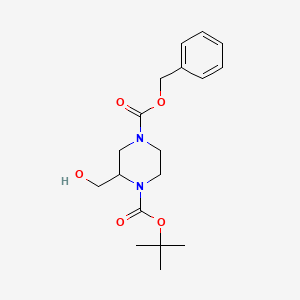

2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3-benzoxazole-5-carboxamide is C9H8N2O2 . It is a bicyclic planar molecule .Chemical Reactions Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Applications De Recherche Scientifique

1. As 5-HT3 Receptor Antagonists

2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential utility in treating diseases linked to improper 5-HT3 receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

2. Anti-Inflammatory Activity

Some 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have demonstrated significant anti-inflammatory activity. This was observed in carrageenan-induced rat paw edema models, suggesting their potential as anti-inflammatory agents (Reena et al., 2009).

3. Analgesic and Anti-Inflammatory Properties

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized to investigate their anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing nitrite and PGE2 levels, indicating their potential for treating pain and inflammation (Can et al., 2021).

4. Antifungal Activity

A series of 1,3-benzoxazole-4-carbonitriles, including 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, were synthesized and evaluated for antifungal activity. Some compounds demonstrated potent in vitro activity against Candida species, highlighting their potential as antifungal agents (Kuroyanagi et al., 2011).

5. Antimicrobial Activity

Novel 2-substituted benzoxazole derivatives were synthesized and screened for antimicrobial activity. These compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Balaswamy et al., 2012); (Vodela et al., 2013).

6. Blood Platelet Aggregation Inhibition

Certain 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been found to inhibit blood platelet aggregation. This property could have significant implications in the development of treatments for conditions related to blood clotting (Ozaki et al., 1983).

Safety and Hazards

Mécanisme D'action

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Propriétés

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAUCTDYXPLNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)